molecular formula C19H17NO2 B1511198 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine CAS No. 1375069-19-4

5-[3-(Benzyloxy)phenyl]-2-methoxypyridine

Cat. No.: B1511198
CAS No.: 1375069-19-4
M. Wt: 291.3 g/mol
InChI Key: QGYIQIUOEUWONE-UHFFFAOYSA-N
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Description

5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is a chemical compound recognized for its distinctive structure and potential applications in various scientific fields. The compound's core structure consists of a pyridine ring substituted with a benzyloxy group at the 3-position and a methoxy group at the 2-position. This unique configuration grants the compound specific chemical and physical properties, making it a valuable subject in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzylation of 3-phenyl-2-methoxypyridine

    • Reaction: : The initial step involves the benzylation of 3-phenyl-2-methoxypyridine. This can be achieved using benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    • Conditions: : The reaction is typically carried out at elevated temperatures ranging from 80°C to 100°C to ensure complete conversion.

  • Methoxylation

    • Reaction: : Introducing the methoxy group at the 2-position can be performed using methanol under acidic conditions, often with a catalyst like sulfuric acid or a Lewis acid.

    • Conditions: : This reaction typically occurs under reflux conditions at temperatures around 60°C to 80°C.

Industrial Production Methods

In an industrial setting, the preparation of 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine involves scalable processes with optimized yields and minimal by-products. These processes often employ continuous flow reactors to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • The benzyloxy group in 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.

    • Common Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction

    • Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    • Common Reagents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).

  • Substitution

    • The compound can undergo nucleophilic substitution reactions at the methoxy group.

    • Common Reagents: : Sodium hydride (NaH), halogenated nucleophiles.

Major Products Formed

  • Oxidation Products: : Benzyloxybenzoic acid, benzyloxybenzaldehyde.

  • Reduction Products: : Piperidine derivatives.

  • Substitution Products: : Phenyl derivatives with varied functional groups.

Scientific Research Applications

5-[3-(Benzyloxy)phenyl]-2-methoxypyridine has diverse applications across several scientific disciplines:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

  • Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Applied in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exerts its effects involves its interaction with specific molecular targets.

  • Molecular Targets: : Enzymes, receptors, or nucleic acids within biological systems.

  • Pathways Involved: : Inhibition of enzymatic activity, modulation of receptor signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

When compared to other compounds with a similar structure, such as 5-(3-phenyl)-2-methoxypyridine and 5-(3-benzyloxy)phenylpyridine, 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exhibits unique properties due to the simultaneous presence of both the benzyloxy and methoxy groups.

Similar Compounds

  • 5-(3-phenyl)-2-methoxypyridine

  • 5-(3-benzyloxy)phenylpyridine

  • 3-benzyloxybenzene derivatives

Its unique structural features contribute to distinct reactivity patterns and biological activities, making it an essential compound for research and industrial applications.

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Properties

IUPAC Name

2-methoxy-5-(3-phenylmethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-19-11-10-17(13-20-19)16-8-5-9-18(12-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYIQIUOEUWONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743000
Record name 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-19-4
Record name 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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